molecular formula C11H10BrNO2 B8292501 3-Bromo-6,8-dimethoxy-isoquinoline

3-Bromo-6,8-dimethoxy-isoquinoline

Cat. No. B8292501
M. Wt: 268.11 g/mol
InChI Key: ZYTLHZRIVZTRFX-UHFFFAOYSA-N
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Patent
US08530468B2

Procedure details

The title compound was prepared according to the method described in Synthesis 4-1-B from 2-amino-5-cyanopyrazine and 3-bromo-6,8-dimethoxyisoquinoline. The 3-bromo-6,8-dimethoxyisoquinoline was prepared as described in White et al., 1967. 1H NMR (d6-DMSO, 400 MHz) δ 10.98 (s, 1H), 9.12 (s, 1H), 8.80 (s, 1H), 8.72 (s, 1H), 8.34 (s, 1H), 6.86 (s, 1H), 6.57 (s, 1H), 3.98 (s, 3H), 3.92 (s, 3H). LCMS (2) Rt=2.88 min; m/z (ESI−) 306 (M−H); (ESI+) 308 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[Br:10][C:11]1[N:12]=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][C:17]([O:21][CH3:22])=[CH:16][C:15]=2[O:23][CH3:24]>>[CH3:22][O:21][C:17]1[CH:18]=[C:19]2[C:14](=[C:15]([O:23][CH3:24])[CH:16]=1)[CH:13]=[N:12][C:11]([NH:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1)=[CH:20]2.[Br:10][C:11]1[N:12]=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][C:17]([O:21][CH3:22])=[CH:16][C:15]=2[O:23][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=CC2=C(C=C(C=C2C1)OC)OC
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(N=CC2=C(C1)OC)NC=1N=CC(=NC1)C#N
Name
Type
product
Smiles
BrC=1N=CC2=C(C=C(C=C2C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.